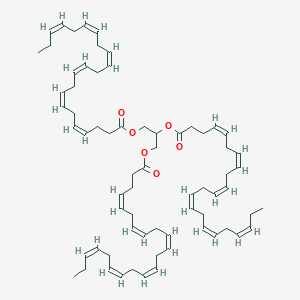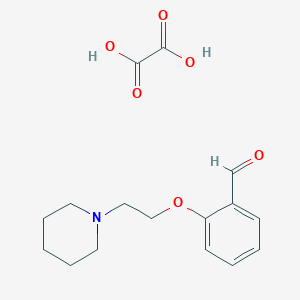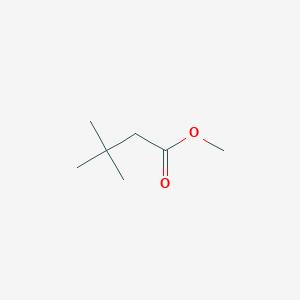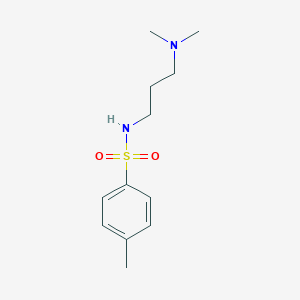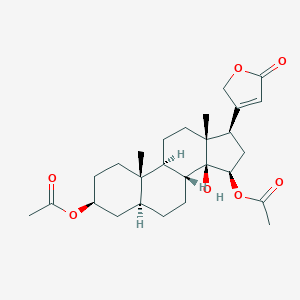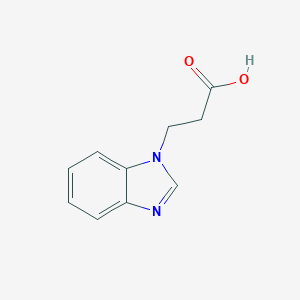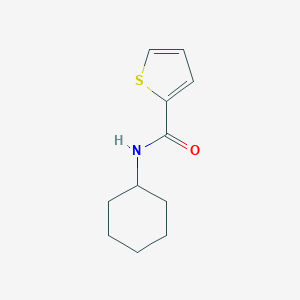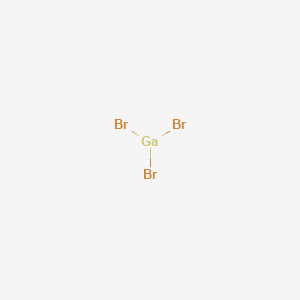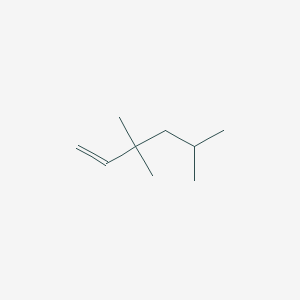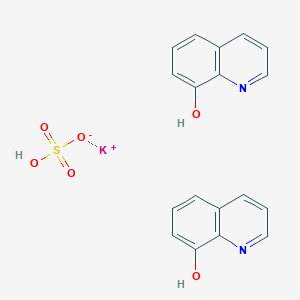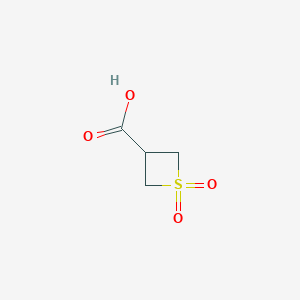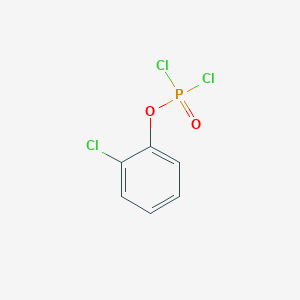![molecular formula C24H20N4O B077659 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol CAS No. 13463-64-4](/img/structure/B77659.png)
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol, also known as Sudan I, is an organic compound that belongs to the azo dye family. It is a bright red powder that is insoluble in water but soluble in organic solvents. Sudan I is widely used in the food industry as a color additive for products such as curry powder, sauces, and snacks. However, due to its potential carcinogenicity, Sudan I has been banned in many countries.
作用机制
The mechanism of action of 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I is not fully understood. However, it is believed to act as a DNA intercalator, leading to DNA damage and mutations. 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I has also been shown to induce oxidative stress and inflammation, which may contribute to its carcinogenicity.
生化和生理效应
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I has been found to cause liver damage, oxidative stress, and inflammation in animal studies. It has also been shown to induce DNA damage and mutations, leading to its potential carcinogenicity. Additionally, 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I has been found to disrupt the normal function of enzymes involved in liver metabolism.
实验室实验的优点和局限性
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I is widely used as a color additive in the food industry, making it readily available for research purposes. However, due to its potential health hazards, caution must be taken when handling 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I in the laboratory. Additionally, the use of 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I in animal studies may raise ethical concerns due to its potential carcinogenicity.
未来方向
Further research is needed to fully understand the mechanism of action of 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I and its potential health hazards. Additionally, alternative color additives should be explored for use in the food industry to reduce the potential exposure to 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I. Finally, the development of more sensitive and specific methods for the detection of 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I in food products is necessary to ensure compliance with regulations.
合成方法
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I can be synthesized by the diazotization of 2-methylaniline followed by coupling with 3-methyl-4-aminobenzenediazonium salt and 2-naphthol. The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid.
科学研究应用
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I has been extensively studied for its potential health hazards. It has been shown to be genotoxic and carcinogenic in animal studies, leading to its ban in many countries. Additionally, 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I has been found to cause liver damage and oxidative stress in rats.
属性
CAS 编号 |
13463-64-4 |
|---|---|
产品名称 |
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol |
分子式 |
C24H20N4O |
分子量 |
380.4 g/mol |
IUPAC 名称 |
1-[[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H20N4O/c1-16-7-3-6-10-21(16)26-27-22-13-12-19(15-17(22)2)25-28-24-20-9-5-4-8-18(20)11-14-23(24)29/h3-15,29H,1-2H3 |
InChI 键 |
GGVKANMWBIIJNI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C |
规范 SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C |
其他 CAS 编号 |
13463-64-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B77579.png)
